molecular formula C22H23N7O2 B2584227 2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1172797-73-7

2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

カタログ番号: B2584227
CAS番号: 1172797-73-7
分子量: 417.473
InChIキー: SQRAVZFDNWCAHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex molecule featuring three key pharmacophores:

Indole core: The 1H-indol-3-yl moiety is a privileged scaffold in medicinal chemistry, known for interactions with serotonin receptors and kinase inhibition .

Pyrazolo[3,4-d]pyrimidine: A nitrogen-rich heterocycle commonly found in kinase inhibitors (e.g., crizotinib analogs), with the 4-piperidin-1-yl substitution enhancing solubility and target binding .

Acetamide linker: The N-(2-(heterocyclic)ethyl)acetamide group facilitates membrane permeability and metabolic stability .

特性

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c30-19(16-12-24-18-7-3-2-6-15(16)18)22(31)23-8-11-29-21-17(13-27-29)20(25-14-26-21)28-9-4-1-5-10-28/h2-3,6-7,12-14,24H,1,4-5,8-11H2,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRAVZFDNWCAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogs

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives

  • Structure : Replaces the pyrazolo[3,4-d]pyrimidine-piperidine unit with adamantane, a lipophilic carbocycle.
  • Activity : Adamantane-containing analogs exhibit potent antiproliferative activity (IC₅₀ = 0.2–1.8 μM in breast cancer cell lines) due to tubulin polymerization inhibition .
  • Advantage : Enhanced blood-brain barrier penetration compared to the target compound.
  • Limitation : Higher logP values (>5) suggest poorer aqueous solubility .

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Structure: Hybridizes pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine, omitting the indole and acetamide groups.
  • Synthesis : Uses Vilsmeier–Haack formylation followed by cyclization (82% yield) .

Pyrazolo-Pyridine-N-Acetamides

  • Structure : Features pyrazolo[3,4-b]pyridine cores instead of pyrazolo[3,4-d]pyrimidine, linked to 4-chlorophenyl groups.
  • Synthesis : Achieved via K₂CO₃-mediated alkylation in DMF (15–24 hr, room temperature) .
  • Activity: Moderate antimicrobial properties (MIC = 32–64 μg/mL against S.

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Biological Activity Synthesis Yield/Time Reference
Target Compound Indole + pyrazolo[3,4-d]pyrimidine Piperidin-1-yl, ethylacetamide linker Hypothesized kinase inhibition Not reported
Adamantane-indole-acetamide Indole + adamantane Adamantane, 2-oxoacetamide Antiproliferative (IC₅₀ = 0.2–1.8 μM) 60–75% (6–8 hr reflux)
Thieno-pyrazolo-pyrimidine Thieno[3,2-d]pyrimidine 3-Phenyl, pyrazolo[3,4-d]pyrimidine DNA G-quadruplex binding 82% (5 hr at 70°C)
Pyrazolo-pyridine-N-acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, acetamide Antimicrobial (MIC = 32–64 μg/mL) 65–78% (15–24 hr rt)

Research Findings and Implications

Piperidine vs. Adamantane : The piperidin-1-yl group in the target compound likely improves solubility (predicted logP = 3.2) compared to adamantane derivatives (logP >5), favoring oral bioavailability .

Heterocycle Fusion: Thieno-pyrimidine hybrids lack the indole moiety critical for kinase inhibition but offer unique electronic properties for probe development .

Synthetic Flexibility : The acetamide linker enables modular synthesis, as demonstrated in pyrazolo-pyridine analogs , though regioselectivity in pyrazolo[3,4-d]pyrimidine systems remains challenging .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。